molecular formula C12H10N2O3 B181549 N-(1-nitronaphthalen-2-yl)acetamide CAS No. 5419-82-9

N-(1-nitronaphthalen-2-yl)acetamide

Cat. No. B181549
CAS RN: 5419-82-9
M. Wt: 230.22 g/mol
InChI Key: ZDOWETIOQWADNW-UHFFFAOYSA-N
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Description

“N-(1-nitronaphthalen-2-yl)acetamide” is a chemical compound with the linear formula C12H10N2O3 . It has a molecular weight of 230.225 g/mol . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecule comprises a naphthalene ring system consisting of functional systems bearing an acetyl group, a nitro group, and an acetylamino group . The molecules are assembled into two-dimensional sheet-like structures by intermolecular N—H···O and C—H···O hydrogen-bonding interactions .

Scientific Research Applications

Photoreduction and Electron Transfer Studies

Research has shown that nitronaphthalenes, including compounds similar to N-(1-nitronaphthalen-2-yl)acetamide, undergo photoreduction through electron transfer from various amines, resulting in radical anions and nitrosonaphthalenes as products. These reactions are influenced by factors like amine concentration, the presence of water and oxygen, and are significant for understanding the photoinduced chemical processes in polar media (Görner & Döpp, 2002).

Density Functional Theory (DFT) Studies

DFT studies have been conducted on acetamide derivatives, including structures related to N-(1-nitronaphthalen-2-yl)acetamide, focusing on their local molecular properties and interactions with biological molecules. These studies are crucial for designing acetamide derivatives as potential anti-HIV drugs, revealing how bond formation occurs predominantly through nitrogen atoms (Oftadeh, Mahani, & Hamadanian, 2013).

Synthesis and Catalysis

In synthesis and catalysis, research demonstrated the use of nano magnetite (Fe3O4) as an efficient catalyst for the synthesis of compounds that include 1-(α-amido alkyl)-2-naphthol derivatives, showcasing the role of ultrasound irradiation in enhancing reaction yields and methodology cleanliness (Mokhtary & Mogharab Torabi, 2017).

Photoreactivity and Triplet State Dynamics

Further studies on nitronaphthalenes' triplet state dynamics provide insights into the photoreactivity of these compounds, highlighting the significance of the nitro-aromatic torsion angle and the energy gap between excited singlet and triplet states. Such investigations are crucial for understanding the photodegradation processes of nitronaphthalenes under ambient conditions, which are relevant for atmospheric chemistry (Vogt & Crespo-Hernández, 2013).

properties

IUPAC Name

N-(1-nitronaphthalen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-8(15)13-11-7-6-9-4-2-3-5-10(9)12(11)14(16)17/h2-7H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOWETIOQWADNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70969150
Record name N-(1-Nitronaphthalen-2-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70969150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-nitronaphthalen-2-yl)acetamide

CAS RN

5419-82-9
Record name 5419-82-9
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Record name N-(1-Nitronaphthalen-2-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70969150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-NITRO-NAPHTHALEN-2-YL)-ACETAMIDE
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